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Compound of Interest

Compound Name: 3-Bromo-5-iodopyridine

Cat. No.: B183754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable building block, 3-bromo-5-
iodopyridine, from the readily available starting material, 3,5-dibromopyridine. The core of this

transformation lies in a highly regioselective halogen-metal exchange reaction, followed by

iodination. This document provides a comprehensive overview of the synthetic strategy,

detailed experimental protocols, and key data presented for ease of comparison and

implementation in a laboratory setting.

Introduction
3-Bromo-5-iodopyridine is a key intermediate in the synthesis of a wide range of biologically

active molecules and functional materials. Its orthogonal halogenation pattern allows for

selective functionalization through various cross-coupling reactions, making it a versatile tool

for medicinal chemists and materials scientists. The synthesis from 3,5-dibromopyridine offers

a direct and efficient route to this important compound. The primary synthetic challenge is to

achieve regioselective replacement of one of the two bromine atoms. This is accomplished

through a carefully controlled halogen-metal exchange reaction, typically employing an

organolithium reagent at low temperatures.

Synthetic Strategy: Halogen-Metal Exchange and
Iodination
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The most effective and widely employed method for the synthesis of 3-bromo-5-iodopyridine
from 3,5-dibromopyridine is a two-step, one-pot procedure involving:

Regioselective Lithiation: A halogen-metal exchange reaction is performed on 3,5-

dibromopyridine using an organolithium reagent, such as n-butyllithium (n-BuLi). The

reaction conditions, particularly solvent and temperature, are critical for achieving high

regioselectivity, favoring the exchange of the bromine atom at the C-5 position. The kinetic

acidity of the pyridine ring protons and the electronic effects of the bromine substituents

influence the site of lithiation.

Iodination: The resulting 3-bromo-5-lithiopyridine intermediate is then quenched with an

electrophilic iodine source, such as molecular iodine (I₂), to yield the final product, 3-bromo-
5-iodopyridine.

The overall transformation is depicted in the following reaction scheme:

Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of 3-
bromo-5-iodopyridine from 3,5-dibromopyridine via lithiation and iodination. Please note that

specific yields can vary based on the precise reaction conditions and scale.

Parameter Value Reference

Starting Material 3,5-Dibromopyridine General Knowledge

Reagents
n-Butyllithium (n-BuLi), Iodine

(I₂)
[1]

Solvent
Tetrahydrofuran (THF) or

Diethyl ether (Et₂O)
General Knowledge

Lithiation Temperature -78 °C General Knowledge

Iodination Temperature -78 °C to room temperature General Knowledge

Typical Yield
60-80% (estimated based on

similar reactions)
Inferred from related syntheses
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Experimental Protocol
This section provides a detailed, generalized experimental procedure for the synthesis of 3-
bromo-5-iodopyridine.

Materials:

3,5-Dibromopyridine

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

Iodine (I₂)

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas for inert atmosphere

Standard glassware for anhydrous reactions (e.g., flame-dried Schlenk flask)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum is charged with 3,5-

dibromopyridine (1.0 eq).

Dissolution: Anhydrous THF or diethyl ether is added via syringe to dissolve the 3,5-

dibromopyridine. The solution is then cooled to -78 °C using a dry ice/acetone bath.

Lithiation:n-Butyllithium (1.0-1.1 eq) is added dropwise to the stirred solution via syringe,

ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then

stirred at -78 °C for 1-2 hours.
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Iodination: A solution of iodine (1.1-1.2 eq) in anhydrous THF or diethyl ether is prepared in a

separate flame-dried flask under an inert atmosphere. This solution is then added dropwise

to the reaction mixture at -78 °C.

Quenching and Work-up: After the addition of the iodine solution, the reaction mixture is

allowed to slowly warm to room temperature and stirred for an additional 1-2 hours. The

reaction is then quenched by the careful addition of a saturated aqueous solution of sodium

thiosulfate to reduce excess iodine.

Extraction: The aqueous layer is separated, and the aqueous phase is extracted with a

suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers

are washed with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.

Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-bromo-
5-iodopyridine.

Mandatory Visualizations
Logical Relationship of the Synthesis
The following diagram illustrates the logical progression of the synthesis from the starting

material to the final product.

3,5-Dibromopyridine 3-Bromo-5-lithiopyridine
(in situ)

  n-BuLi, THF, -78 °C
(Halogen-Metal Exchange) 3-Bromo-5-iodopyridine

  I₂, THF, -78 °C to RT
(Iodination)

Click to download full resolution via product page

Caption: Logical flow of the synthesis of 3-bromo-5-iodopyridine.
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The diagram below outlines the key steps of the experimental procedure in a sequential

manner.

Reaction Steps

Work-up and Purification

Dissolve 3,5-Dibromopyridine in Anhydrous Solvent

Cool to -78 °C

Add n-BuLi Dropwise

Stir at -78 °C

Add Iodine Solution Dropwise

Warm to Room Temperature

Quench with Na₂S₂O₃ (aq)

Extract with Organic Solvent

Wash with Brine

Dry with MgSO₄/Na₂SO₄

Concentrate in vacuo

Purify by Column Chromatography

Pure 3-Bromo-5-iodopyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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